6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- chemical properties
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- chemical properties
An In-depth Technical Guide to 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Chemical and Physical Properties
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is a solid, crystalline compound, typically appearing as a white to light yellow powder.[1] It belongs to the quinoxaline class of heterocyclic compounds, which are known for a wide range of biological activities.[2] The presence of a carboxylic acid functional group and two reactive bromomethyl groups makes it a versatile building block for the synthesis of more complex molecules.[3] This compound is reported to have antibacterial properties.[4][5][6]
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈Br₂N₂O₂ | [1][6] |
| Molecular Weight | 360.01 g/mol | [1] |
| CAS Number | 32602-11-2 | [7] |
| Appearance | White to Light yellow powder to crystal | [1] |
| Purity | >97.0% (HPLC) | [1] |
| Storage Temperature | Room Temperature (Recommended <15°C in a cool, dark place) | [8] |
| Solubility | Soluble in DMSO (100 mg/mL) | [4] |
Table 2: Hazard and Safety Information
| Hazard Statement | Precautionary Statement | Source(s) |
| H314: Causes severe skin burns and eye damage | P260: Do not breathe dusts or mists | [8] |
| H290: May be corrosive to metals | P280: Wear protective gloves/protective clothing/eye protection/face protection | [8] |
| P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [8] | |
| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [8] | |
| P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [8] |
Synthesis and Experimental Protocols
The synthesis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is achieved through the condensation reaction of 3,4-diaminobenzoic acid with 1,4-dibromo-2,3-butanedione.[9] This reaction is a standard method for the formation of the quinoxaline ring system.[2][3]
Experimental Protocol: Synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives
The following is a general procedure for the synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives, which can be adapted for the synthesis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-.
Materials:
-
Appropriately substituted 1,2-phenylenediamine (in this case, 3,4-diaminobenzoic acid)
-
1,4-dibromo-2,3-butanedione
-
Benzene (or a suitable solvent)
Procedure:
-
A mixture of the 1,2-phenylenediamine derivative (0.1 mole) and 1,4-dibromo-2,3-butanedione (0.1 mole) is refluxed in benzene (200 mL) using a Dean-Stark trap for one hour.[10]
-
The reaction mixture is then evaporated to dryness in vacuo.[10]
-
The residue is purified by flash chromatography on silica gel.[10]
-
Elution with a suitable solvent system (e.g., 15% hexane/chloroform for the parent compound) affords the desired 2,3-bis(bromomethyl)quinoxaline derivative.[10]
The yields for this type of reaction are generally good, ranging from 69-93%.[9]
References
- 1. 2,3-Bis(bromomethyl)quinoxaline-6-carboxylic Acid [cymitquimica.com]
- 2. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods : Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- [cymitquimica.com]
- 7. 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- | 32602-11-2 [chemicalbook.com]
- 8. 2,3-Bis(bromomethyl)quinoxaline-6-carboxylic Acid 32602-11-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. prepchem.com [prepchem.com]
